physicochemical properties of 2-Cyclopropylthiophene-3-carboxylic acid
physicochemical properties of 2-Cyclopropylthiophene-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylthiophene-3-carboxylic Acid
Introduction
2-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound that incorporates a thiophene ring, a carboxylic acid functional group, and a cyclopropyl moiety. This unique combination of structural features makes it a valuable and intriguing building block for medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for a benzene ring, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is therefore critical for its effective application in research and development.
This guide provides a comprehensive overview of the known and predicted , detailed protocols for their experimental determination, and an analysis of its key structural and spectroscopic characteristics.
Core Physicochemical Properties
While specific experimental data for 2-Cyclopropylthiophene-3-carboxylic acid is not extensively published, we can compile its known attributes and provide expert estimations based on the properties of structurally related compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
| Property | Data for 2-Cyclopropylthiophene-3-carboxylic acid | Comparative Context & Expert Insights |
| Chemical Structure | ![]() | The structure combines an aromatic thiophene ring with a strained cyclopropyl group and an acidic carboxyl group, leading to a unique electronic and conformational profile. |
| CAS Number | 2104675-28-5[1] | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₈H₈O₂S | - |
| Molecular Weight | 168.22 g/mol [1] | - |
| Physical Form | Solid | Expected to be a crystalline solid at room temperature, similar to other substituted thiophene carboxylic acids. |
| Melting Point | Data not available. | Thiophene-3-carboxylic acid has a melting point of 125-127 °C. The addition of the cyclopropyl group likely increases the molecular weight and alters crystal packing, which would be expected to result in a different, likely higher, melting point.[2][3][4] |
| Boiling Point | Data not available. | Carboxylic acids exhibit high boiling points due to the formation of stable hydrogen-bonded dimers.[3][4] The boiling point is expected to be significantly above 200 °C. |
| Acidity (pKa) | Not experimentally determined. Estimated to be ~3.5 - 4.5. | The pKa of thiophene-3-carboxylic acid is around 4.1. The cyclopropyl group is generally considered to be weakly electron-donating, which might slightly increase the pKa (decrease the acidity) compared to the unsubstituted parent compound.[5][6] |
| Lipophilicity (logP) | Not experimentally determined. Estimated XlogP for the isomer 3-cyclopropylthiophene-2-carboxylic acid is 2.4.[7] | This positive value indicates that the compound is lipophilic, meaning it is more soluble in fats, oils, and non-polar solvents than in water.[8][9] The presence of the cyclopropyl group increases lipophilicity compared to thiophene-3-carboxylic acid (XlogP3 ≈ 1.5).[10] |
| Solubility | Insoluble in water; soluble in alkaline solutions (e.g., NaOH, NaHCO₃) and organic solvents (e.g., methanol, acetone, DMSO). | As a carboxylic acid, it will react with bases to form soluble carboxylate salts. Its lipophilic nature suggests good solubility in common organic solvents.[3] |
| Storage | Store at 2-8°C | Cool storage conditions are recommended to ensure long-term stability. |
Spectroscopic Signature Analysis
The structural features of 2-Cyclopropylthiophene-3-carboxylic acid give rise to a predictable spectroscopic fingerprint.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each proton environment.
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Carboxylic Acid Proton (-COOH) : A very broad singlet, significantly downfield in the 10-13 ppm range, which is characteristic of carboxylic acid protons involved in hydrogen bonding.[11] This signal would disappear upon shaking the sample with D₂O.
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Thiophene Protons : Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the thiophene ring.
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Cyclopropyl Protons : A set of complex multiplets in the upfield region (typically 0.5-2.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl group.[12]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides key information about the carbon skeleton.
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Carbonyl Carbon (-COOH) : A signal in the highly deshielded region of 165-180 ppm.[13]
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Thiophene Carbons : Four signals in the aromatic/olefinic region (120-150 ppm), two of which would be quaternary carbons (no attached protons) and thus may appear weaker.[14][15]
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Cyclopropyl Carbons : Signals in the highly shielded, upfield region (typically 5-20 ppm).
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Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.
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O-H Stretch : A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.
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C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹. Conjugation with the thiophene ring may shift this peak to a slightly lower wavenumber.
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C-O Stretch : A medium intensity band around 1200-1300 cm⁻¹.
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Experimental Protocols for Physicochemical Characterization
To empower researchers, this section provides robust, self-validating protocols for determining the key .
Protocol 1: Determination of Acid-Base Solubility Profile
This qualitative experiment establishes the acidic nature of the compound and its general solubility characteristics. The rationale is that acidic compounds that are insoluble in neutral water will dissolve in a basic solution by forming a water-soluble salt.
Methodology:
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Preparation : Label five small test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Acetone."
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Sample Addition : Add approximately 10-20 mg of 2-Cyclopropylthiophene-3-carboxylic acid to each test tube.
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Solvent Addition : Add 1 mL of the corresponding solvent to each labeled tube.
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Observation : Vigorously shake each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
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Interpretation :
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Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃ : Confirms the presence of a carboxylic acid group. Sodium bicarbonate is a weaker base and its ability to dissolve the compound indicates a relatively strong acid.
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Insoluble in 5% HCl : Confirms the compound does not possess a basic functional group like an amine.
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Soluble in Acetone : Establishes solubility in a common polar aprotic organic solvent.
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Sources
- 1. 2-(Cyclopropyl)thiophene-3-carboxylic acid | 2104675-28-5 [sigmaaldrich.com]
- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PubChemLite - 3-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. compoundchem.com [compoundchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

